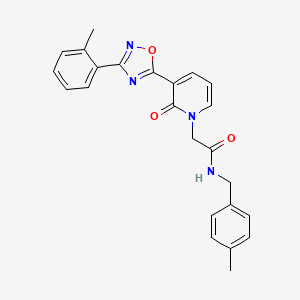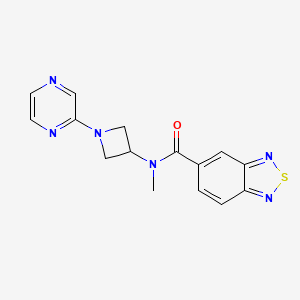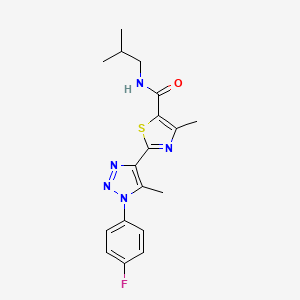![molecular formula C22H23NO4 B2835217 N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide CAS No. 923174-35-0](/img/structure/B2835217.png)
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide, also known as EPC-K1, is a novel small molecule compound that has been synthesized for scientific research purposes. EPC-K1 has shown potential in various fields of research due to its unique chemical structure and properties. In
Scientific Research Applications
Pharmacokinetics and Metabolite Analysis : N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), a compound with structural similarities, has been studied for its pharmacokinetics and metabolite analysis in rats. This includes a sensitive determination method of TA-0201 and its major metabolites by liquid chromatography tandem mass spectrometry (LC-MS/MS), which could be applied to study similar compounds like N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide (Ohashi, Nakamura, & Yoshikawa, 1999).
Antagonistic Properties : The compound is structurally similar to other molecules studied for their antagonistic properties, like non-peptide endothelin antagonists. This suggests potential applications in the modulation of endothelin receptors, which are significant in various cardiovascular and renal diseases (Murugesan et al., 1998).
Cancer Treatment Applications : Derivatives of related compounds have shown potential in cancer treatment. For example, TZT-1027, a derivative inhibiting microtubule assembly, has been studied in phase I trials for advanced solid tumors, indicating a possible area of application for this compound in oncology (de Jonge et al., 2005).
Molecular Docking Studies and Tyrosinase Inhibition : Compounds with biphenyl moieties, like this compound, have been synthesized and analyzed for their anti-tyrosinase activities. This suggests potential applications in medicinal chemistry, particularly in the treatment of conditions related to abnormal tyrosinase activity (Kwong et al., 2017).
Synthesis and Characterization in Photochemical Reactions : The compound's structural analogs have been explored in organic photochemical reactions, which suggests that this compound could be investigated for its photoreactive properties, potentially useful in photochemical synthesis and related applications (Shima et al., 1984).
Environmental Impact Studies : Structurally similar compounds have been studied for their environmental impact, particularly in terms of bioaccumulation and toxicity. This suggests possible environmental applications for this compound in assessing ecological risks and effects (Shan et al., 2010).
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)19-13-18(24)17-11-8-15(12-20(17)27-19)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXWQHMJVBHQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)

![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)




![5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2835145.png)
![N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2835150.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)
